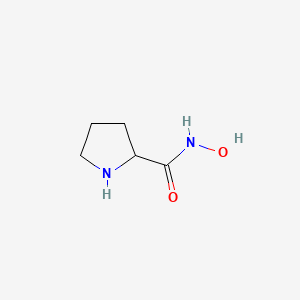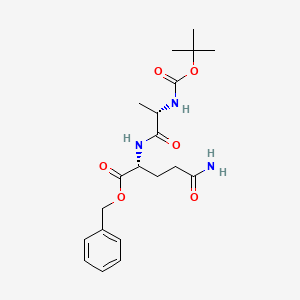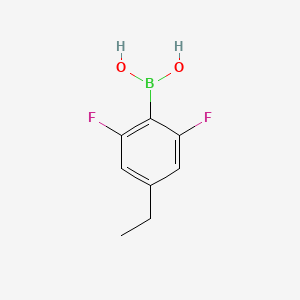
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium is a coordination compound where europium is chelated by three molecules of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione. This compound is known for its unique properties, including its ability to act as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium typically involves the reaction of europium chloride with 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization to purify the final product .
化学反応の分析
Types of Reactions
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various organic molecules, particularly those containing oxygen or nitrogen donor atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like ethanol, acetone, and squalane. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products of reactions involving Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium are usually coordination complexes. These complexes can vary depending on the nature of the ligands involved .
科学的研究の応用
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium has several applications in scientific research:
NMR Spectroscopy: It is widely used as a shift reagent in NMR spectroscopy to resolve complex spectra by inducing shifts in the resonance frequencies of nuclei in the sample.
Luminescence Studies: The compound is used in luminescence studies due to the unique photophysical properties of europium, which can emit light upon excitation.
Biological Research: It is employed in biological research to study the interactions of europium with various biomolecules.
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism by which Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium exerts its effects is primarily through coordination chemistry. The europium ion forms stable complexes with various ligands, which can alter the electronic environment of the europium and induce changes in its spectroscopic properties . This coordination ability is crucial for its function as an NMR shift reagent and in luminescence studies .
類似化合物との比較
Similar Compounds
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)lutetium: Similar in structure but contains lutetium instead of europium.
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)ytterbium: Contains ytterbium and exhibits different spectroscopic properties.
Uniqueness
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium is unique due to the specific electronic configuration of europium, which imparts distinct luminescent properties and makes it particularly effective as an NMR shift reagent .
特性
分子式 |
C30H33EuF21O6 |
|---|---|
分子量 |
1040.5 g/mol |
IUPAC名 |
europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
InChIキー |
IVLFZIQZPTZTBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)

![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
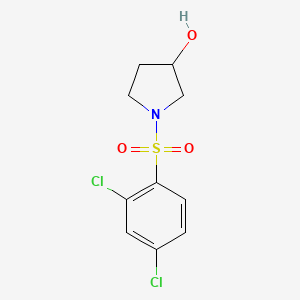

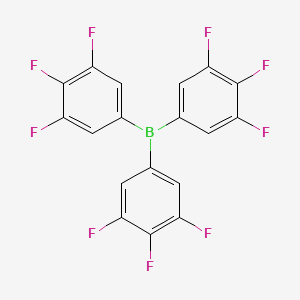
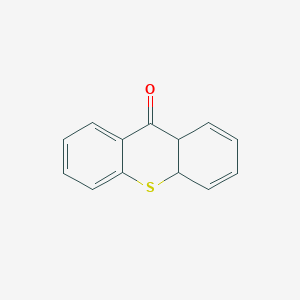
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)
